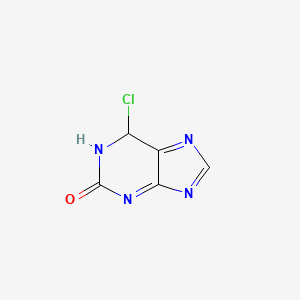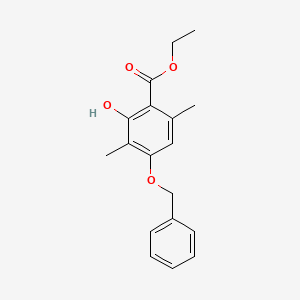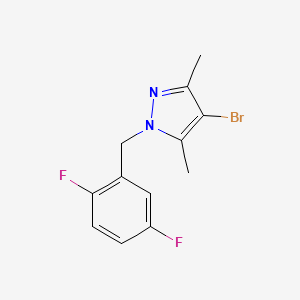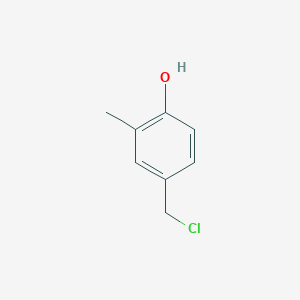![molecular formula C9H10F3NO2 B12332135 O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt CAS No. 1388054-07-6](/img/structure/B12332135.png)
O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt is a chemical compound that features a trifluoromethyl group attached to a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Methyl 3-(trifluoromethyl)phenylacetate: Another compound featuring a trifluoromethyl group, used in different applications.
Uniqueness
O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt is unique due to the combination of the trifluoromethyl group and the hydroxylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1388054-07-6 |
|---|---|
Molecular Formula |
C9H10F3NO2 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
O-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-15-13/h2-4H,5,13H2,1H3 |
InChI Key |
IPNPRNFIQOGNFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


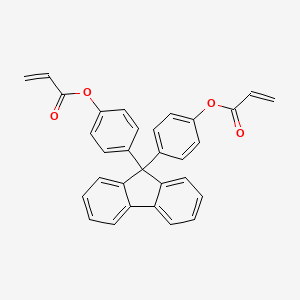
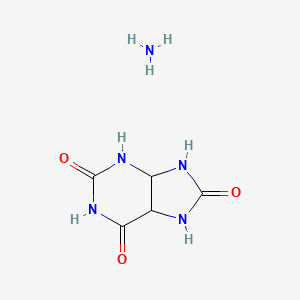
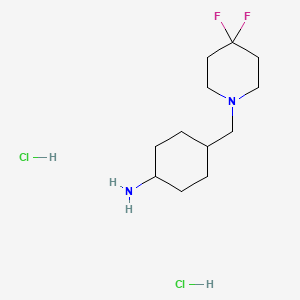
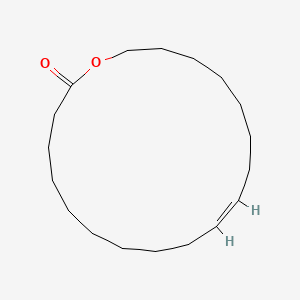
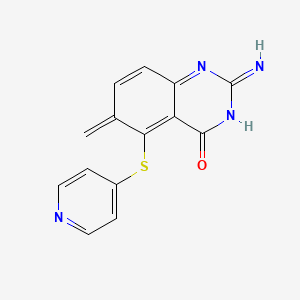

![Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-](/img/structure/B12332098.png)
![[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate](/img/structure/B12332108.png)
![Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-](/img/structure/B12332109.png)

